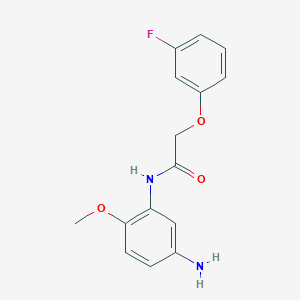
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an amino group, a methoxy group, and a fluorophenoxy group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxyaniline and 3-fluorophenol.
Formation of Intermediate: The first step involves the reaction of 5-amino-2-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 3-fluorophenol under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a chemical reagent.
作用机制
The mechanism of action of N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-(5-amino-2-methoxyphenyl)-2-(4-fluorophenoxy)acetamide
- N-(5-amino-2-methoxyphenyl)-2-(3-chlorophenoxy)acetamide
- N-(5-amino-2-methoxyphenyl)-2-(3-bromophenoxy)acetamide
Uniqueness
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
生物活性
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an acetamide. Its molecular formula is C15H15FN2O3, with a molecular weight of approximately 290.3 g/mol. The compound features a complex structure comprising an amino group, a methoxy group, and a fluorophenoxy group, which significantly influence its biological properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅FN₂O₃ |
| Molecular Weight | 290.3 g/mol |
| CAS Number | 953896-36-1 |
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies. Detailed investigations are necessary to fully elucidate its mechanisms of action.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro evaluations have demonstrated its cytotoxic effects on various cancer cell lines. The compound was tested against a panel representing different cancer types, revealing varying degrees of sensitivity:
- Cell Lines Tested : K-562 (leukemia), HCT-15 (colon cancer), SK-MEL-5 (melanoma).
- Findings : The compound exhibited low cytotoxicity across these lines, indicating limited but noteworthy anticancer activity at specific concentrations .
Case Studies and Research Findings
- Study on Antitumor Activity : In a comprehensive screening by the National Cancer Institute, this compound was evaluated at a concentration of 10 µM against approximately sixty cancer cell lines. Results indicated slight sensitivity in leukemia lines, suggesting potential for further exploration in hematological malignancies .
- Structure-Activity Relationship (SAR) : Research indicates that substituents on the phenyl rings significantly affect the biological activity. Electron-donating groups enhance potency, while electron-withdrawing groups diminish activity. For example, compounds with methoxy groups displayed higher cytotoxicity compared to those with chloro or nitro substituents .
属性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-14-6-5-11(17)8-13(14)18-15(19)9-21-12-4-2-3-10(16)7-12/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCZFWQBCSQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













